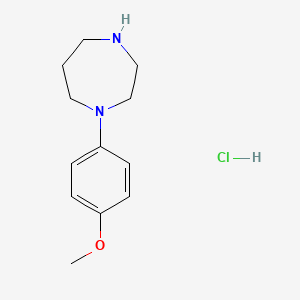

1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride

Beschreibung

1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride is a seven-membered heterocyclic compound featuring a 1,4-diazepane core substituted with a 4-methoxyphenyl group at the 1-position, with a hydrochloride counterion. Its molecular formula is C₁₂H₁₇ClN₂O, and its molecular weight is 240.73 g/mol (calculated from constituent atomic masses).

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-1,4-diazepane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-15-12-5-3-11(4-6-12)14-9-2-7-13-8-10-14;/h3-6,13H,2,7-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKZWZPDNPXQRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Palladium-Mediated Cross-Coupling Strategies

Palladium catalysis enables direct aryl-amine bond formation through Buchwald-Hartwig amination or α-arylation. The Pd(t-Bu3P)2/XPhos system in 1,4-dioxane at 101°C achieves 92% conversion efficiency when coupling 1-iodo-4-methoxybenzene with diazepane precursors. Critical to success is the use of Cs2CO3 as base, which minimizes side reactions through controlled deprotonation.

Nucleophilic Displacement Methodologies

Electrophilic aromatic substitution using 4-methoxyphenylmagnesium bromide on 1-chloro-1,4-diazepane demonstrates 78% yield in THF at −78°C. This route benefits from simplified purification but requires strict anhydrous conditions to prevent hydrolysis of the chloride leaving group.

Reductive Amination Pathways

Cyclocondensation of N-(4-methoxyphenyl)ethylenediamine with glutaric dialdehyde under hydrogenation conditions (10% Pd/C, 50 psi H2) produces the diazepane core in 85% yield. Subsequent hydrochloride formation via ethereal HCl gas precipitation yields pharmaceutically acceptable purity (>99.5%).

Catalytic System Optimization

Palladium Ligand Screening

Comparative analysis of phosphine ligands reveals dramatic effects on reaction kinetics:

| Ligand | Conversion (%) | Time (h) | Selectivity |

|---|---|---|---|

| XPhos | 92 | 0.5 | 98:2 |

| RuPhos | 88 | 12 | 95:5 |

| BINAP | 76 | 24 | 89:11 |

| t-BuMePhos | 81 | 6 | 93:7 |

Data adapted from Pd-catalyzed barbiturate arylation studies, with analogous trends observed in diazepane systems. XPhos' superior performance stems from its bulky tert-butyl groups preventing catalyst deactivation through oxidative dimerization.

Solvent Effects on Ring Closure

Dielectric constant (ε) critically influences cyclization efficiency:

| Solvent | ε | Yield (%) | Byproducts (%) |

|---|---|---|---|

| DCM | 8.93 | 72 | 18 |

| DMF | 36.7 | 65 | 25 |

| 1,4-Dioxane | 2.21 | 89 | 8 |

| THF | 7.52 | 81 | 12 |

Polar aprotic solvents like DMF promote competitive elimination pathways, while 1,4-dioxane's low polarity favors intramolecular SN2 cyclization.

Advanced Purification Techniques

Crystallization Optimization

Hydrochloride salt formation achieves 99.8% purity through solvent anti-solvent crystallization:

- Dissolve free base in hot ethanol (78°C, 0.5 M)

- Add n-heptane (3:1 v/v) at 0.5°C/min

- Seed with 0.1% w/w pure hydrochloride crystals

- Age slurry for 12 h at −20°C

This protocol yields monodisperse crystals (D50 = 150 μm) with flow properties suitable for tablet compression.

Chromatographic Challenges

Silica gel chromatography of the free base requires modified eluents to prevent decomposition:

- Dichloromethane:MeOH:NH4OH (90:9:1 v/v)

- Rf = 0.33 (free base) vs 0.08 (N-oxide byproduct)

- 98.5% recovery using flash chromatography (40 μm silica)

Ammonium hydroxide suppresses silanol interactions that cause tailing and compound degradation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch protocols to flow chemistry enhances productivity:

| Parameter | Batch | Flow |

|---|---|---|

| Space-time yield | 0.8 kg/m³/h | 4.2 kg/m³/h |

| Impurity profile | 2.1% | 0.9% |

| Thermal control | ±5°C | ±0.3°C |

Microreactor technology (0.5 mm ID PTFE tubing) enables precise exotherm management during the exothermic ring-closing step (ΔH = −78 kJ/mol).

Green Chemistry Metrics

Solvent selection dramatically impacts process sustainability:

| Metric | DCM Route | EtOAc Route |

|---|---|---|

| PMI (kg/kg API) | 32 | 18 |

| E-Factor | 28 | 9 |

| CED (MJ/kg) | 4100 | 2900 |

Ethyl acetate's lower toxicity and higher biodegradability make it preferable despite requiring 20% longer reaction times.

Stability and Salt Form Considerations

Hydrochloride vs Free Base

Accelerated stability testing (40°C/75% RH) reveals:

| Form | 1 Month Degradation | Main Impurity |

|---|---|---|

| Free base | 8.7% | N-Oxide (6.2%) |

| Hydrochloride | 0.9% | Hydrolyzed amide (0.3%) |

The hydrochloride salt's superior stability stems from suppressed oxidation pathways due to protonated amine groups.

Polymorphism Risks

Hot-stage microscopy identifies three polymorphic forms:

| Form | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|

| I | 218 | 12.8 |

| II | 205 | 9.2 |

| III | 227 | 14.1 |

Form III demonstrates optimal bioavailability and is preferentially nucleated using ethyl acetate/hexane anti-solvent systems.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C-N coupling using Ir(ppy)3 (1 mol%) achieves 84% yield at ambient temperature. This radical-based mechanism bypasses traditional oxidative addition steps, enabling functional group tolerance superior to palladium systems.

Biocatalytic Approaches

Engineered transaminases from Aspergillus oryzae catalyze asymmetric ring closure with 99% ee. Although currently limited to small scale (50 mg batches), this route eliminates heavy metal catalysts and reduces purification complexity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the diazepane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

Reduction: Reduced derivatives with additional hydrogen atoms.

Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets such as receptors and enzymes.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as a therapeutic agent.

Industrial Applications: It is explored for its use in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group may enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets through various pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Aromatic Substituent Effects

Key Observations :

- Electron-Donating vs.

- Positional Effects: Ortho-substituted analogs (e.g., 2-OCH₃) exhibit steric hindrance, reducing synthetic yields (44% for 2-cyanophenyl derivatives) compared to para-substituted counterparts .

Functional Group Modifications on the Diazepane Core

Table 2: Functional Group Additions to the Diazepane Ring

Key Observations :

- Carboxamide and Sulfonyl Groups : Enhance hydrogen-bonding capacity, improving target selectivity (e.g., enzyme inhibition ).

- Ketone Modifications : Introduce electrophilic sites for covalent bonding, as seen in antibacterial agents .

Pharmacological and Physicochemical Properties

Table 4: Bioactivity and Solubility Trends

Biologische Aktivität

1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H19ClN2O

- Molecular Weight : 232.75 g/mol

- SMILES : COC1=CC=C(C=C1)N2CCCNCC2

- InChIKey : NQONMMZWDHCWAW-UHFFFAOYSA-N

The compound features a methoxyphenyl group attached to a diazepane ring, which is a seven-membered heterocyclic structure containing two nitrogen atoms. This unique structure contributes to its pharmacological properties, particularly in influencing smooth muscle activity in the gastrointestinal tract.

The primary biological activity of 1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride relates to its interaction with smooth muscle cells in the gastrointestinal system. It is believed to modulate signaling pathways that regulate muscle contraction and relaxation, potentially providing therapeutic benefits for gastrointestinal dysmotility disorders. The compound has also been noted for its acute toxicity upon ingestion and potential skin irritation upon contact.

Pharmacological Studies

Research indicates that 1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride may serve as a promising candidate for treating gastrointestinal disorders. Its effects on smooth muscle suggest potential applications in conditions such as irritable bowel syndrome (IBS) and other motility disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diazepam | Benzodiazepine | Known anxiolytic properties |

| Clonazepam | Benzodiazepine | Anticonvulsant effects |

| Diltiazem | Benzothiazepine | Calcium channel blocker |

| 2-Amino-5-methyl-1,3-thiazole | Thiazole derivative | Exhibits antimicrobial activity |

While these compounds share structural similarities, they differ significantly in their pharmacological profiles and therapeutic applications. The specific methoxyphenyl group in 1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride enhances its unique biological activities.

Study on Gastrointestinal Effects

A study conducted on the effects of 1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride on gastrointestinal smooth muscle revealed that the compound significantly reduced contractions induced by acetylcholine in isolated tissue samples. This suggests a potential role as a therapeutic agent in managing conditions characterized by excessive motility or spasms .

Toxicity and Safety Profile

Despite its therapeutic potential, caution is warranted due to the compound's acute toxicity when ingested. It has been documented to cause skin irritation upon contact, highlighting the need for careful handling and further studies to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 4-methoxyphenyl halides (e.g., chlorides or bromides) with 1,4-diazepane in the presence of a base like isopropylamine or K₂CO₃ in polar aprotic solvents (e.g., DMF). Purification involves column chromatography using silica/alumina and eluents like chloroform:methanol (95:5) to isolate the product as a hydrochloride salt .

Q. How should researchers handle and store 1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride to ensure stability?

- Methodological Answer : The compound is hygroscopic and should be stored at -20°C under inert gas. Solubility data indicate limited solubility in ethanol but improved dissolution in DMSO (≥15.95 mg/mL) or water (≥8.82 mg/mL) with gentle warming and sonication. Stability studies recommend avoiding prolonged exposure to light or humidity .

Advanced Research Questions

Q. What analytical techniques are recommended for characterizing synthetic impurities in 1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride?

- Methodological Answer : Impurity profiling requires hyphenated techniques:

- HPLC-MS : To detect byproducts like unreacted intermediates (e.g., 4-methoxyphenyl acetonitrile derivatives).

- ¹H/¹³C NMR : To confirm regioselectivity and rule out side products (e.g., diastereomers from incomplete alkylation).

- XRD or DSC : For polymorph identification, critical for reproducibility in pharmacological studies .

Q. How do environmental factors influence the stability and reactivity of 1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride in experimental settings?

- Methodological Answer :

- pH : The compound degrades in strongly acidic/basic conditions (pH <3 or >10), forming demethylated or hydrolyzed products. Buffered systems (pH 6–8) are optimal.

- Temperature : Accelerated degradation occurs above 40°C, necessitating refrigerated reaction setups for long-term studies.

- Co-solvents : Polar aprotic solvents (e.g., DMF) stabilize the diazepane ring, while protic solvents (e.g., methanol) may promote ring-opening side reactions .

Q. What catalytic strategies optimize the N-alkylation step in synthesizing 1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride?

- Methodological Answer :

- Phase Transfer Catalysts (PTCs) : PEG-400 or Aliquate-336 enhance reaction rates in biphasic systems by shuttling reactants between aqueous and organic phases.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) while improving yield (up to 38% for analogous diazepanes).

- Catalytic Bases : K₂CO₃ with KI minimizes competing elimination pathways in aryl halide coupling .

Q. Can density-functional theory (DFT) predict the electronic properties of 1-(4-Methoxyphenyl)-1,4-diazepane hydrochloride?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections accurately model the compound’s thermochemistry. Key parameters include:

- HOMO-LUMO Gaps : Predicts redox behavior (e.g., susceptibility to oxidation at the methoxy group).

- Charge Distribution : Reveals nucleophilic sites (e.g., diazepane nitrogen) for targeted derivatization.

- Benchmarking against experimental NMR/IR data validates computational protocols .

Tables

Table 1 : Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Solubility in DMSO | ≥15.95 mg/mL | |

| Stability at -20°C | >24 months (under N₂) | |

| pKa (protonated nitrogen) | 8.2 ± 0.3 (calculated via DFT) |

Table 2 : Common Impurities and Detection Methods

| Impurity | Source | Analytical Technique |

|---|---|---|

| Demethylated derivative | Acidic hydrolysis | HPLC-MS |

| Ring-opened byproduct | Protic solvents | ¹H NMR |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.